molecular formula C9H8N2 B147225 2-Methylquinoxaline CAS No. 7251-61-8

2-Methylquinoxaline

Cat. No. B147225
CAS RN: 7251-61-8
M. Wt: 144.17 g/mol
InChI Key: ALHUXMDEZNLFTA-UHFFFAOYSA-N
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Description

2-Methylquinoxaline (MeQ) is a derivative of the heterocyclic compound quinoxaline, which is characterized by a benzene ring fused to a pyrazine ring. The methyl group at the second position distinguishes it from other quinoxaline derivatives. This compound serves as an intermediate in the synthesis of various pharmaceuticals, natural products, and dyes .

Synthesis Analysis

Several methods have been developed for the synthesis of 2-Methylquinoxaline and its derivatives. One approach involves the enantioselective hydrogenation of MeQ using an orthometalated dihydride complex of iridium as a catalyst, which yields 2-methyl-1,2,3,4-tetrahydroquinoxaline with high enantiomeric excess . Another method includes a four-component synthesis starting from π-nucleophiles, oxalyl chloride, terminal alkynes, and 1,2-diaminoarenes to rapidly produce 2-substituted 3-ethynylquinoxalines . Additionally, a single-step synthesis from 1,2-phenylenediamine and 1,2-propanediol over modified HY zeolites has been reported, with certain zeolites like PbHY showing high catalytic activity .

Molecular Structure Analysis

The molecular structure of 2-Methylquinoxaline derivatives has been studied using various techniques. For instance, the structure of 2-Methyl-3-carboethoxyquinoxaline 1,4-dioxide was determined by single-crystal X-ray crystallography, revealing a planar geometry consistent with the aromatic nature of the quinoxaline ring .

Chemical Reactions Analysis

2-Methylquinoxaline can undergo various chemical transformations. For example, it can be used to synthesize Schiff bases containing quinoxaline moieties by reacting with aromatic amines and aldehydes . It can also be derivatized to form adducts for the assay of methylglyoxal in chemical and biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methylquinoxaline derivatives are influenced by their molecular structure. The compounds exhibit high fluorescence with pronounced emission solvatochromism, which can be further understood through computational studies at the DFT level . The antimicrobial activity of some derivatives has been investigated, showing promising results against various bacterial strains . The solubility, stability, and reactivity of these compounds are essential for their application in different fields, including pharmaceuticals and analytical chemistry.

Scientific Research Applications

Synthesis and Environmental Applications

  • 2-Methylquinoxaline derivatives are crucial in synthesizing pharmaceuticals, natural products, and dyes. A study by Tanaka et al. (2021) highlights an environmentally friendly method to synthesize these derivatives using glycerol and 1,2-phenylenediamines, which is beneficial for its eco-friendliness and atom efficiency (Tanaka, Enomoto, Furukawa, & Fujita, 2021).

Biological Activity and Analytical Methods

  • Quinoxalin derivatives, including 2-methylquinoxalin, exhibit antimicrobial, antifungal, bactericidal, and preservative properties. Tayupov et al. (2021) used dissociative electron capture spectroscopy and density functional theory to study these compounds, finding correlations with biological activity (Tayupov, Rakhmeev, Markova, & Safronov, 2021).

Diagnostic and Biomarker Applications

  • In a study by Taïbi et al. (2019), 2-methylquinoxaline was identified as a biomarker in bovine fasciolosis. This research utilized GC-MS and LC-UV analytical methods to detect methylglyoxal, a derivative of 2-methylquinoxaline, in biological fluids, proposing its utility in diagnosing liver conditions in cattle (Taïbi et al., 2019).

Antimicrobial Applications

  • Singh et al. (2010) explored the synthesis of new quinoxaline derivatives with antimicrobial properties. They focused on creating compounds with optimized activity against various microbes, indicating the potential of 2-methylquinoxaline derivatives in developing new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010).

Antibacterial Properties

  • Taiwo et al. (2021) synthesized 3-methylquinoxaline-2-hydrazone derivatives with promising antibacterial properties. These compounds showed potential for use in formulating antibacterial compounds, especially in the context of increasing resistance to existing antibiotics (Taiwo, Obafemi, & Akinpelu, 2021).

Molecular and Material Science

  • The work by Liu, Luo, and Liang (2016) utilized 2-methylquinoxaline in the self-assembly of nanotubes in supramolecular hydrogels. This study demonstrates the utility of 2-methylquinoxaline in nanotechnology and material science applications (Liu, Luo, & Liang, 2016).

Medical Imaging Applications

  • Yu et al. (2012) developed 2-phenylquinoxaline derivatives as potential PET imaging agents for detecting β-amyloid plaques in Alzheimer's disease. This highlights the potential of 2-methylquinoxaline derivatives in developing diagnostic tools for neurodegenerative diseases (Yu et al., 2012).

Anticancer Research

  • Alanazi et al. (2021) investigated 3-methylquinoxaline derivatives as potential anticancer agents targeting VEGFR-2, revealing their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis (Alanazi et al., 2021).

Safety And Hazards

2-Methylquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Quinoxalines, particularly 2-methylquinoxaline derivatives, have been utilized as antiviral, anticancer, and antibacterial agents . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

2-methylquinoxaline
Source PubChem
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InChI

InChI=1S/C9H8N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUXMDEZNLFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID50222831
Record name 2-Methylquinoxaline
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Molecular Weight

144.17 g/mol
Source PubChem
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Product Name

2-Methylquinoxaline

CAS RN

7251-61-8
Record name 2-Methylquinoxaline
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Record name 2-METHYLQUINOXALINE
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Synthesis routes and methods I

Procedure details

To a solution of 122 g of ortho-toluenediamine (1.0 mole) dissolved in 500 cc of 2 M acetic acid, 250 cc of 4 M sodium acetate solution was added with stirring. The mixture was heated up to 60° C. and poured rapidly into a solution of 298.4 g (1.05 moles) of sodium glyoxal bisulfite in 1500 cc of water previously heated to 60° C. The resulting dark solution was stirred for one hour and it was then cooled down in an ice bath until the temperature had dropped below 10° C. The solution was then neutralized with 120 g of sodium hydroxide pellets. After the sodium hydroxide had dissolved, 500 g of potassium carbonate was added. During the addition of alkali, the solution turned red and a black oil separated out. Most of the oily amine was removed by extraction with pentane or hexane and the combined organic phase was dried over MgSO4, filtered and vacuum dried to give a brown oil that upon distillation gave methyl-quinoxaline (92 g) as a clear pale yellow to colorless liquid (80% yield).
Name
ortho-toluenediamine
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
298.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 g
Type
reactant
Reaction Step Six
Yield
80%

Synthesis routes and methods II

Procedure details

Methylglyoxal was estimated by derivatization of methylglyoxal with 1,2-diaminobenzene to produce 2-methylquinoxaline according to the method of Cordeiro and Freire (1996) with some modifications.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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